molecular formula C22H27FO4 B193512 (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione CAS No. 4089-36-5

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione

Cat. No.: B193512
CAS No.: 4089-36-5
M. Wt: 374.4 g/mol
InChI Key: PLIOZIVVVLFDAA-CTCDMPKSSA-N
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Description

Dexamethasone oxetanone is a derivative of the glucocorticoid-selective steroid dexamethasone. It is known for its significant antiprogestin activity and acts as an agonist for progesterone receptor A and B isoforms . This compound is utilized in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

Dexamethasone Oxetanone primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptors are activated, they can both suppress and stimulate transcription .

Mode of Action

Dexamethasone Oxetanone interacts with its targets by crossing the cell membrane and binding to the glucocorticoid receptor . This forms a complex that moves into the cell nucleus, where it influences gene transcription . The interaction results in decreased inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . It also suppresses the normal immune response .

Biochemical Pathways

Dexamethasone Oxetanone affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also regulates calcium signaling . The drug can induce mitochondrial fusion by increasing the expression of OPA1 and MFN2 proteins, which control and maintain mitochondrial dynamics .

Pharmacokinetics

Dexamethasone Oxetanone exhibits time-dependent pharmacokinetics . It is a substrate of CYP3A, an enzyme that metabolizes the drug . The activity of cyp3a can be induced by dexamethasone oxetanone when it is persistently administered, resulting in auto-induction and time-dependent clearance . This means that the rate at which the drug is metabolized and cleared from the body changes over time .

Result of Action

The molecular and cellular effects of Dexamethasone Oxetanone’s action are diverse. It reduces inflammation and suppresses the immune response . It also induces changes in mitochondrial dynamics, leading to neurotoxicity . In severe COVID-19, Dexamethasone Oxetanone treatment inhibits pro-inflammatory pathways and reduces the number of circulating cytotoxic and Th1 cells . It also suppresses IFN signaling and genes involved in cytokine storm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dexamethasone Oxetanone. For instance, the stage of pregnancy during which the drug is administered can affect its developmental toxicity . The dosage, timing, and course of treatment can also influence the drug’s effects . Furthermore, the presence of other drugs or substances can impact the effectiveness of Dexamethasone Oxetanone .

Biochemical Analysis

Biochemical Properties

Dexamethasone Oxetanone interacts with various enzymes, proteins, and other biomolecules. It exhibits significant quantities of agonist activity with transfected PR in CV-1 cells . It is also a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Cellular Effects

Dexamethasone Oxetanone has been shown to influence cell function in various ways. For instance, it has been found to stimulate osteogenic differentiation of mesenchymal stem cells . Its effects can vary according to the type of cells, animal models, or patients .

Molecular Mechanism

Dexamethasone Oxetanone exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone Oxetanone change over time in laboratory settings. For instance, it has been observed that the clearance of Dexamethasone Oxetanone exhibits time-dependence, modeled by a sigmoid Emax equation .

Dosage Effects in Animal Models

The effects of Dexamethasone Oxetanone vary with different dosages in animal models. For instance, in a study involving rats, Dexamethasone Oxetanone was administered orally in single or multiple doses (8 mg/kg), and the plasma concentrations of Dexamethasone Oxetanone were assessed .

Metabolic Pathways

Dexamethasone Oxetanone is involved in various metabolic pathways. It is a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It also influences the metabolism of amino acids, pyrimidines, and nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexamethasone oxetanone can be synthesized from dexamethasone 21-methanesulfonate. One of the synthetic routes involves the use of potassium tert-butylate in tetrahydrofuran at ambient temperature, yielding the desired product . Another method involves the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .

Industrial Production Methods: While specific industrial production methods for dexamethasone oxetanone are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: Dexamethasone oxetanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butylate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dexamethasone oxetanone has a wide range of scientific research applications:

Comparison with Similar Compounds

    Dexamethasone: A glucocorticoid used to treat various inflammatory and autoimmune conditions.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

    Hydrocortisone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Dexamethasone oxetanone is unique due to its specific antiprogestin activity and its ability to act as an agonist for progesterone receptor A and B isoforms . This distinguishes it from other glucocorticoids, which may not have the same receptor specificity or activity profile.

Properties

CAS No.

4089-36-5

Molecular Formula

C22H27FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(8S,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21?,22?/m1/s1

InChI Key

PLIOZIVVVLFDAA-CTCDMPKSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(C15C(=O)CO5)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(17R)-9-Fluoro-11β-hydroxy-16α-methylspiro[androsta-1,4-diene-17,2′-oxetane]-3,3′-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Reactant of Route 2
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Reactant of Route 3
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Reactant of Route 4
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Reactant of Route 5
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Reactant of Route 6
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
Customer
Q & A

Q1: How does Dexamethasone Oxetanone differ from the glucocorticoid Dexamethasone in terms of its activity, and what is the underlying mechanism for this difference?

A1: While Dexamethasone acts as a potent agonist of the glucocorticoid receptor (GR), Dexamethasone Oxetanone functions as a potent antagonist [, ]. This difference arises from the incorporation of the oxetanone group into the Dexamethasone structure []. Although both compounds exhibit similar binding affinities for the GR, Dexamethasone Oxetanone displays faster association and dissociation kinetics compared to Dexamethasone []. This altered binding behavior likely contributes to its antagonistic properties by influencing the conformational changes and downstream signaling events mediated by the GR.

Q2: Do structural modifications of glucocorticoids always result in antagonistic activity?

A2: No, simply incorporating a single functional group known to confer antiglucocorticoid activity, such as the oxetanone or the alkylating C-21 mesylate group, does not guarantee antagonistic behavior []. The study demonstrated that while Dexamethasone and Cortisol derivatives with these modifications exhibited primarily antagonistic activity, Deacylcortivazol derivatives remained full agonists despite these modifications []. This suggests that the expression of agonist versus antagonist activity is a complex interplay of multiple structural determinants within the steroid molecule, extending beyond a single functional group or region.

Q3: How does Dexamethasone Oxetanone compare to other antiprogestins in terms of its activity and potential as a selective progesterone receptor modulator (SPRM)?

A3: Dexamethasone Oxetanone, alongside Dexamethasone-mesylate (Dex-Mes), displays significant partial agonist activity with both A and B isoforms of the progesterone receptor (PR) across different progesterone-responsive elements and cell lines []. This contrasts with another partial antiprogestin, RTI-020, which shows limited activity under similar conditions []. This broader activity profile of Dexamethasone Oxetanone, coupled with its sensitivity to cellular variations in PR and coregulator concentrations, marks its potential as a novel SPRM for further investigation [].

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